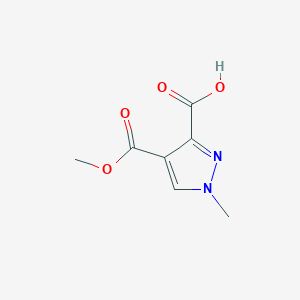

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. MCP is a pyrazole derivative that has a carboxylic acid group attached to the pyrazole ring. This compound has been synthesized using various methods and has shown promising results in several scientific studies.

Wissenschaftliche Forschungsanwendungen

Applications in Metal Ion Complex Formation

Further, Budzisz et al. (2004) explored the reaction of methoxycarbonyl-substituted pyrazoles with N-methylhydrazine, leading to highly substituted pyrazoles that served as ligands in forming complexes with platinum(II) and palladium(II) metal ions. This study underscores the utility of methoxycarbonyl-substituted pyrazoles in developing metal complexes with potential applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).

Corrosion Inhibition

On the practical applications front, Singh et al. (2020) demonstrated the corrosion inhibition potential of pyrazole derivatives on N80 steel in an acidizing environment, commonly used in the petroleum industry. The synthesized pyrazole derivatives showed high protection efficiency, marking their significance in industrial applications to mitigate corrosion, a critical challenge in the maintenance of oil well infrastructure (Singh, Ansari, Quraishi, & Kaya, 2020).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of pyrazole derivatives have also been conducted. Tamer et al. (2015) reported on the synthesis and characterization of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, demonstrating its potential in nonlinear optical applications. This study highlights the relevance of pyrazole derivatives in the development of materials with specialized optical properties, such as in photonics and information technology (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Wirkmechanismus

- In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then transfers nucleophilic organic groups from boron to palladium .

Mode of Action

Its potential applications in synthetic chemistry and drug development warrant exploration . 🌟

Biochemische Analyse

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions

Molecular Mechanism

The molecular mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses and to further elucidate the molecular mechanisms involved.

Eigenschaften

IUPAC Name |

4-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-3-4(7(12)13-2)5(8-9)6(10)11/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSSRKJNMQRGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)

![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)

![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B2987755.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)